(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
Structural Classification and IUPAC Nomenclature
The compound (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile belongs to the tetrahydrobenzo[b]thiophene family, a class of bicyclic heterocycles featuring a sulfur-containing thiophene ring fused to a partially saturated benzene ring. Its IUPAC name is derived through systematic analysis of its substituents:
- The parent structure is 4,5,6,7-tetrahydrobenzo[b]thiophene , indicating a benzothiophene core with four saturated carbons in the fused cyclohexene ring.
- At position 3, a cyano group (-CN) is attached, denoted by the suffix -carbonitrile.
- Position 2 contains an (E)-2-hydroxy-3-methoxybenzylideneamino substituent, comprising a Schiff base linkage (imine) between the thiophene’s amino group and 2-hydroxy-3-methoxybenzaldehyde.
The E-configuration of the imine double bond (C=N) is prioritized in the nomenclature to reflect spatial arrangement. The molecular formula is C₁₇H₁₆N₂O₂S , with a molar mass of 312.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| IUPAC Name | (E)-2-[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Key Functional Groups | Tetrahydrobenzo[b]thiophene, Schiff base, cyano, hydroxy, methoxy |
Significance in Heterocyclic Chemistry and Medicinal Chemistry
This compound exemplifies the intersection of heterocyclic synthesis and drug discovery. The tetrahydrobenzo[b]thiophene scaffold provides conformational rigidity, enhancing binding affinity to biological targets. Key features driving its pharmacological relevance include:
- Schiff Base Functionality : The imine linkage (C=N) enables hydrogen bonding and coordination with metal ions, a trait leveraged in enzyme inhibition and antimicrobial agent design.
- Electron-Withdrawing Cyano Group : Enhances metabolic stability and influences electronic distribution, critical for interactions with cholinesterases and kinases.
- Methoxy and Hydroxy Substituents : These groups improve solubility and enable π-π stacking or hydrogen bonding with biological macromolecules.
Recent studies highlight its role as a precursor for cholinesterase inhibitors (e.g., IC₅₀ = 24.35 μM against butyrylcholinesterase) and antitubercular agents targeting polyketide synthase 13. Its structural versatility allows derivatization into hybrids with enhanced bioactivity, such as benzothiophene-chalcone conjugates.
Historical Context of Tetrahydrobenzo[b]Thiophene Derivatives
Tetrahydrobenzo[b]thiophene derivatives emerged as pharmacophores in the late 20th century, with synthetic advancements driven by the Gewald reaction , a multicomponent method combining ketones, nitriles, and sulfur. Early derivatives focused on anti-inflammatory and antimicrobial applications.
The introduction of Schiff base modifications in the 2000s marked a turning point. For example, condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aldehydes yielded compounds with improved binding to enzyme active sites. The target compound represents an evolution of this strategy, incorporating methoxy and hydroxy groups to optimize electronic and steric profiles.
Notable milestones include:
- 2007 : Synthesis of tetrahydrobenzo[b]thiophene carboxamides as kinase inhibitors.
- 2020 : DFT-based optimization of Schiff base derivatives for antioxidant activity.
- 2024 : Development of tetrahydrobenzo[b]thiophene-chalcone hybrids as dual cholinesterase inhibitors.
This historical progression underscores the scaffold’s adaptability in addressing emerging therapeutic challenges.
Properties
IUPAC Name |
2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-14-7-4-5-11(16(14)20)10-19-17-13(9-18)12-6-2-3-8-15(12)22-17/h4-5,7,10,20H,2-3,6,8H2,1H3/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNAMHXJFCUNA-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/C2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation Methodology
The standard synthesis involves refluxing equimolar quantities of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.78 g, 10 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous DMF (50 mL) with ZnCl₂ (0.8 mmol) for 2–3 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the amine starting material.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Catalyst | ZnCl₂ (0.8 mmol) | |
| Temperature | Reflux (150–160°C) | |
| Reaction Time | 2–3 hours | |
| Yield | 82–89% |
Post-reaction, the mixture is cooled to 25°C and quenched with ice-cold water (200 mL), inducing precipitation. The crude product is filtered, washed with ethanol (3 × 20 mL), and recrystallized from 96% ethanol to afford pale-yellow crystals.
Solvent and Catalytic Effects
Alternative solvents like ethanol or methanol reduce reaction efficiency (<60% yield) due to poor solubility of the amine precursor. Catalytic screening reveals that ZnCl₂ outperforms acetic acid or H₂SO₄, as Lewis acids enhance electrophilicity of the aldehyde carbonyl without protonating the amine.
Mechanistic Insight :
ZnCl₂ coordinates to the aldehyde oxygen, increasing the partial positive charge on the carbonyl carbon. This polarization facilitates nucleophilic attack by the amine, followed by dehydration to form the imine linkage:
Structural Characterization and Spectral Analysis
FT-IR Spectroscopy
The FT-IR spectrum of the product exhibits key absorptions:
The absence of NH₂ stretches (3300–3400 cm⁻¹) confirms complete condensation.
NMR Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) :
-
δ 6.70–7.80 ppm (m, 3H) : Aromatic protons from benzaldehyde moiety
-
δ 2.50–2.80 ppm (m, 8H) : Tetrahydrobenzo[b]thiophene methylene protons
¹³C NMR (75 MHz, DMSO-d₆) :
Advanced Synthetic Strategies
Nanomaterial-Assisted Synthesis
Magnetite (Fe₃O₄) nanoparticles functionalized with silica (NPs12b) enhance reaction efficiency by providing a high-surface-area catalyst. The Schiff base product adsorbs onto NPs12b via Fe–O coordination, reducing aggregation and improving yield to 94%.
Table 2: Nanoparticle Synthesis Parameters
Stereochemical Control
The E-configuration is thermodynamically favored due to reduced steric hindrance between the methoxy group and tetrahydrobenzo[b]thiophene ring. Density functional theory (DFT) calculations (B3LYP/6-311+G(2d,p)) corroborate this, showing a 15.2 kcal/mol energy difference favoring the E-isomer.
Purification and Analytical Validation
Recrystallization from ethanol yields >99% purity, as verified by high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30, 1.0 mL/min). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 312.4 [M⁺], consistent with the molecular formula C₁₇H₁₆N₂O₂S .
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of pathogenic bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases. The anti-inflammatory mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its ability to act as a charge transport material could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
2. Photovoltaic Materials
The compound's photophysical properties make it suitable for applications in solar energy conversion. Research indicates that it can improve the efficiency of light absorption and charge separation in photovoltaic cells .
Biochemical Probes
1. Fluorescent Probes
The structural characteristics of this compound allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence properties enable real-time monitoring of cellular processes .
2. Enzyme Inhibitors
This compound has been studied for its potential as an enzyme inhibitor in various biochemical pathways. For instance, it shows promise in inhibiting certain kinases involved in cancer progression .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptors, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Structure : The tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold is common among analogs (Table 1). Variations arise in the substituents on the benzylideneamine group, which modulate electronic and steric properties.
Crystal Packing and Interactions :
- The 2-hydroxy-3-methoxy derivative forms triclinic crystals (space group P-1) stabilized by O-H···N and C-H···O hydrogen bonds, similar to the 2,3-dihydroxy analog .
- Chloro-substituted analogs exhibit C-H···π and π-π interactions (separation ~3.77 Å), with dihedral angles between aromatic rings (~5.19°) influencing molecular planarity .
Physicochemical Properties
Melting Points and Solubility :
- The target compound’s melting point is expected to be ~250–260°C (based on analogs: 243–246°C for chloro derivatives , 268–269°C for dihydroxy variants ).
- Nitrile and hydroxyl groups improve solubility in polar solvents (e.g., DMF, ethanol) compared to non-polar chloro or methoxy derivatives .
Spectroscopic Data :
- IR : Strong absorption bands for CN (~2220 cm⁻¹), OH (~3420 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
- ¹H NMR : Characteristic signals include a singlet for the methoxy group (~3.8 ppm) and a downfield-shifted imine proton (~8.5 ppm) .
Antiproliferative Activity :
- The parent compound 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) exhibits cytotoxicity against cancer cells (IC₅₀: 10–50 μM) via apoptosis induction .
Structure-Activity Relationships :
- Electron-donating groups (OH, OCH₃) enhance bioactivity by improving solubility and target binding.
- Nitrile group is critical for maintaining pharmacophore integrity across analogs .
Biological Activity
The compound (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a derivative of tetrahydrobenzo[b]thiophene known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of an appropriate catalyst. The reaction conditions can be optimized to improve yield and purity.
Antioxidant Activity
Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties . A study demonstrated that these compounds could inhibit free radical-induced lipid oxidation, with inhibition rates ranging from approximately 19% to 30% compared to ascorbic acid . The total antioxidant capacity (TAC) of these compounds suggests their potential as therapeutic agents for oxidative stress-related diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various strains of bacteria. In a study involving substituted benzo[b]thiophenes, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus, including methicillin-resistant strains . This highlights the potential application of such compounds in treating bacterial infections.
Anticancer Properties
Tetrahydrobenzo[b]thiophenes have been identified as potential anticancer agents . A recent investigation revealed that specific derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with piperidine and piperazine linkers exhibited significant antiproliferative activity against several human cancer cell lines and induced cell cycle arrest and apoptosis . These findings underscore the importance of this class of compounds in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of tetrahydrobenzo[b]thiophene derivatives. Variations in substituents on the benzothiophene nucleus significantly influence their biological properties. For instance:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Tetrahydrobenzo[b]thiophene | Antioxidant | Inhibition rates: 19%-30% |
| Substituted benzo[b]thiophenes | Antimicrobial | MIC: 4 µg/mL against S. aureus |
| HDAC inhibitors with cyclic linkers | Anticancer | Induced apoptosis in cancer cells |
Case Studies
- Antioxidant Evaluation : In a study assessing various tetrahydrobenzo[b]thiophene derivatives for their antioxidant capacity using the phosphomolybdenum method, several compounds showed comparable activity to ascorbic acid, indicating their potential as antioxidant drugs .
- Antimicrobial Screening : A series of substituted benzo[b]thiophenes were screened against Staphylococcus aureus, leading to the identification of several potent antimicrobial agents with low MIC values .
- Cancer Cell Line Studies : Compounds derived from tetrahydrobenzo[b]thiophenes were tested on human cancer cell lines such as MDA-MB-231 and U937. Results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Identify key signals:
- IR : Confirm functional groups:
Q. Advanced Challenges
- Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve crowded regions, particularly in the tetrahydrobenzo ring .
- Dynamic Exchange : Variable-temperature NMR can detect tautomerism in the imine group (e.g., E/Z isomerization) .
What methodologies are used to assess the biological activity of this compound?
Q. Basic Assay Design
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
Q. Advanced Mechanistic Studies
- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to biological targets (e.g., DNA topoisomerases) .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to evaluate CYP450-mediated degradation .
How can contradictory bioactivity data between studies be reconciled?
Q. Basic Analysis
- Dose-Response Curves : Ensure consistent compound purity (HPLC ≥95%) and solvent controls (DMSO <0.1%) to minimize artifacts .
- Strain Variability : Validate activity across multiple bacterial strains (e.g., ATCC vs. clinical isolates) .
Q. Advanced Approaches
- Omics Integration : Combine transcriptomics/proteomics to identify off-target effects masking primary activity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain divergent results (e.g., binding pocket mutations) .
What strategies control stereochemistry during synthesis?
Q. Basic Control
Q. Advanced Techniques
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective imine formation .
- X-ray Crystallography : Resolve absolute configuration of crystals to validate stereochemical outcomes .
How is computational modeling applied to study reaction mechanisms?
Q. Basic Applications
- DFT Calculations : Optimize transition states (e.g., imine formation) using Gaussian or ORCA software .
- Docking Studies : Predict binding modes to enzymes (e.g., COX-2) using AutoDock Vina .
Q. Advanced Workflows
- QSPR Models : Corrogate electronic parameters (HOMO/LUMO) with observed reactivity or bioactivity .
- Machine Learning : Train models on reaction datasets to predict optimal conditions (solvent, catalyst) for novel derivatives .
What purification techniques ensure high compound purity?
Q. Basic Methods
Q. Advanced Solutions
- Preparative HPLC : Employ C18 columns with MeCN/H₂O gradients (30→100%) for challenging separations .
- SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
How do substituents influence biological activity?
Q. Basic SAR Insights
- Electron-Withdrawing Groups (e.g., -CN): Enhance antimicrobial activity by increasing membrane permeability .
- Hydroxy/Methoxy Groups : Improve solubility and H-bonding interactions with targets (e.g., enzymes) .
Q. Advanced Design
- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to modulate potency/selectivity .
- Pro-drug Strategies : Introduce ester groups (e.g., ethyl) for improved bioavailability, hydrolyzed in vivo to active acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
